(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine
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Overview
Description
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine is a chiral amine compound featuring a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the amino group.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may play a role in binding to specific sites, while the amino group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine: The enantiomer of the compound .
2-(2,3-Dihydro-1-benzofuran-5-yl)ethanamine: A similar compound with a different carbon chain length.
2-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-amine: A structural isomer with the amino group at a different position.
Uniqueness
(2S)-2-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-amine is unique due to its specific chiral configuration and the presence of both the benzofuran ring and the amino group. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)9-2-3-11-10(6-9)4-5-13-11/h2-3,6,8H,4-5,7,12H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STONEOMHLDVACA-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)OCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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